molecular formula C20H12Cl2N2OS B15016231 2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol

2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol

Cat. No.: B15016231
M. Wt: 399.3 g/mol
InChI Key: WATIUFORRGZUBG-UHFFFAOYSA-N
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Description

2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The dichlorophenol moiety allows for various substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Oxidized derivatives of the phenolic group.

    Reduction: Amino derivatives from the reduction of the imine group.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol involves its interaction with various molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol is unique due to its dichlorophenol moiety, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H12Cl2N2OS

Molecular Weight

399.3 g/mol

IUPAC Name

2-[[3-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]-4,6-dichlorophenol

InChI

InChI=1S/C20H12Cl2N2OS/c21-14-8-13(19(25)16(22)10-14)11-23-15-5-3-4-12(9-15)20-24-17-6-1-2-7-18(17)26-20/h1-11,25H

InChI Key

WATIUFORRGZUBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O

Origin of Product

United States

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